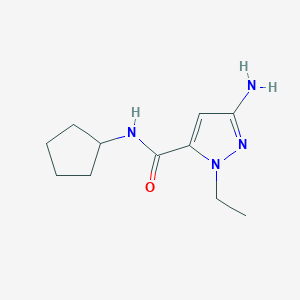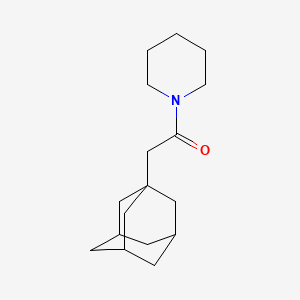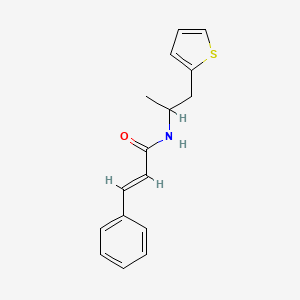![molecular formula C15H15N3O2S B2505224 N-(2-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2505224.png)
N-(2-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
N-(2-ethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has been synthesized and studied for its potential biological activities . .
Mode of Action
Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to their structural resemblance to purine .
Biochemical Pathways
Thiazolopyrimidines are known to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds in the thiazolopyrimidine class have been shown to exhibit antitumor, antibacterial, and anti-inflammatory activities .
Action Environment
The synthesis of related thiazolopyrimidines has been performed using environmentally safe and efficient methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CL-207134 involves a multi-step process starting from sulfamate and glyoxal . The initial step is the condensation reaction, followed by nitration to introduce nitro groups into the molecule . The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of CL-207134 is carried out on a pilot scale, with quantities ranging from 50 to 100 kilograms . The process involves optimizing reaction conditions to achieve the most stable high-density polymorph of the compound . Techniques such as recrystallization and coating with polymers are employed to reduce the sensitivity of the compound to mechanical stimuli .
Chemical Reactions Analysis
Types of Reactions: CL-207134 undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound is particularly sensitive to heat and shock, leading to its decomposition into smaller molecules .
Common Reagents and Conditions: The decomposition of CL-207134 under high temperatures and pressures involves the cleavage of N–NO2 bonds, resulting in the formation of nitrogen dioxide (NO2) . Shock conditions promote the transfer of oxygen atoms to nitrogen atoms connected to NO2, leading to the breakage of these bonds .
Major Products: The major products formed from the decomposition of CL-207134 include nitrogen dioxide, carbon dioxide, and water . These products are typical of high-energy explosives and contribute to the compound’s powerful detonation properties .
Scientific Research Applications
CL-207134 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a high-energy material for studying detonation mechanisms and developing new explosives . In biology and medicine, the compound’s high energy density makes it a potential candidate for targeted drug delivery systems and cancer treatment . Industrial applications include its use in solid rocket propellants and other high-energy density materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CL-207134 include hexogen (RDX) and octogen (HMX) . These compounds also belong to the family of high-energy dense caged nitramines and share similar structural characteristics .
Uniqueness: CL-207134 is unique in its superior detonation performance and higher energy density compared to RDX and HMX . The compound’s high density and heat of formation make it one of the most powerful explosives known . Additionally, the ability to modify its structure through cocrystallization and other techniques allows for the development of new materials with tailored properties .
Properties
IUPAC Name |
N-(2-ethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-2-10-5-3-4-6-12(10)17-13(19)11-9-16-15-18(14(11)20)7-8-21-15/h3-6,9H,2,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDUQSGRSQBETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2505142.png)

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)
![N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide](/img/structure/B2505148.png)

![5-(3-methoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2505150.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2505151.png)
![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)

![1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one](/img/structure/B2505155.png)

![7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one](/img/structure/B2505157.png)
![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide](/img/structure/B2505161.png)

